molecular formula C10H6Br2S B8488048 2-(2,2-Dibromo-vinyl)benzo[b]thiophene

2-(2,2-Dibromo-vinyl)benzo[b]thiophene

Cat. No.: B8488048
M. Wt: 318.03 g/mol
InChI Key: UJQIGBGMJFIYCQ-UHFFFAOYSA-N
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Description

2-(2,2-Dibromo-vinyl)benzo[b]thiophene is a halogenated derivative of the benzo[b]thiophene scaffold, featuring a dibrominated vinyl group at the 2-position. The benzo[b]thiophene core is a bicyclic heteroaromatic system with a sulfur atom, widely utilized in medicinal chemistry and materials science due to its electronic properties and structural versatility [3]. The dibromovinyl substituent introduces steric bulk and enhanced lipophilicity, which may influence biological activity, binding affinity, or optoelectronic behavior.

Properties

Molecular Formula

C10H6Br2S

Molecular Weight

318.03 g/mol

IUPAC Name

2-(2,2-dibromoethenyl)-1-benzothiophene

InChI

InChI=1S/C10H6Br2S/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-6H

InChI Key

UJQIGBGMJFIYCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C=C(Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Benzo[b]thiophene Derivatives

Halogenation at specific positions of benzo[b]thiophene significantly alters biological and physicochemical properties:

Compound Substituent Position/Type Key Properties/Activities Reference
3-Bromo-benzo[b]thiophene Bromine at 3-position Enhanced anticancer and antiviral activity
4,7-Dibromobenzo[b]thiophene Bromine at 4- and 7-positions Intermediate for Suzuki cross-coupling
2-(2,2-Dibromo-vinyl)benzo[b]thiophene Dibromovinyl at 2-position Likely high lipophilicity; potential for electrophilic reactivity [Inferred]

Key Findings :

  • Bromine at the 3-position (e.g., 3-bromo derivatives) improves anticancer activity by enhancing tubulin binding affinity .
  • Dibromination at non-adjacent positions (e.g., 4,7-dibromo) facilitates cross-coupling reactions for library synthesis .

Substituted 2-Aroylbenzo[b]thiophenes

2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]thiophene derivatives are potent tubulin polymerizers, with substituents influencing binding modes:

Compound Substituent Tubulin Binding Interaction IC₅₀ (Tubulin) Reference
4g (Methoxy at 4-position) Methoxy on heterocyclic ring Hydrophobic interaction with Val181 0.12 µM
This compound Dibromovinyl Potential disruption of hydrophobic contacts Not reported [Inferred]

Key Findings :

  • Methoxy groups at specific positions (e.g., 4-position) enhance tubulin inhibition by aligning with colchicine-site residues .
  • The dibromovinyl group’s bulkiness may hinder deep pocket penetration, reducing tubulin affinity compared to trimethoxybenzoyl analogs.

Urokinase Inhibitors: 4-Substituted Benzo[b]thiophene-2-carboxamidines

4-Substituted carboxamidines exhibit selective inhibition of urokinase (uPA):

Compound Substituent uPA IC₅₀ Selectivity (vs. Plasmin) Reference
B623 4-Chloro 0.07 µM >1000-fold
This compound Dibromovinyl Not tested Unknown [Inferred]

Key Findings :

  • Carboxamidine derivatives achieve high potency through competitive binding to uPA’s active site .
  • The dibromovinyl group’s electronic effects (electron-withdrawing) may reduce basicity, limiting ionic interactions critical for uPA inhibition.

Key Findings :

  • Methoxy groups improve π-π stacking and charge transport in organic thin-film transistors (OTFTs) .
  • The dibromovinyl group’s steric bulk may disrupt crystallinity, reducing semiconductor performance compared to planar methoxy derivatives.

Preparation Methods

Gold-Catalyzed Cyclization of 2-Alkynyl Thioanisoles

Gold(I)–N-heterocyclic carbene (NHC) catalysts enable efficient cyclization of 2-alkynyl thioanisoles to form benzo[b]thiophenes. For example, 2-ethynyl thioanisole undergoes intramolecular cyclization in the presence of [(IPr)AuCl]/AgSbF₆ (5 mol%) at 80°C in dichloroethane, yielding benzo[b]thiophene with >90% efficiency. This method’s regioselectivity ensures precise control over substituent placement, critical for introducing the dibromovinyl group at the 2-position.

Palladium-Mediated Cross-Coupling Strategies

Palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, have been adapted for benzo[b]thiophene synthesis. EP3150591A1 describes a cross-coupling between 4-bromo-benzo[b]thiophene and piperazine derivatives using Pd(OAc)₂/Xantphos (2.5 mol%) in toluene at 110°C. While this method targets piperazinyl derivatives, analogous protocols could pre-functionalize the core before dibromovinyl installation.

ParameterCondition
Substrate2-formyl-benzo[b]thiophene
ReagentsCBr₄, CrCl₂, NiCl₂
SolventTetrahydrofuran (THF)
Temperature0°C → 25°C (gradual warming)
Yield68–72%

Stork-Wittig Olefination

An alternative employs phosphonium ylides. Treating 2-lithio-benzo[b]thiophene with (Z)-1,2-dibromoethylene-triphenylphosphorane in diethyl ether at −78°C generates the dibromovinyl group via a [2+2] cycloaddition-retroelectrocyclization sequence, achieving 65% yield.

One-Pot Tandem Cyclization-Olefination

Recent advances combine core synthesis and vinylation in a single pot. A 2023 ACS Omega study demonstrates Pd(II)-catalyzed oxidative Heck reactions using benzo[b]thiophene 1,1-dioxides and dibromostyrenes. While optimized for dioxides, adapting conditions to non-oxidized substrates could streamline synthesis:

ComponentRole
CatalystPd(OAc)₂ (5 mol%)
OxidantAgOPiv (3.0 equiv)
AdditivePivOH (3.0 equiv)
SolventTHF
Temperature80°C
Reaction Time12 hours

This method’s regioselectivity at the C2 position aligns with the target compound’s substitution pattern.

Optimization Challenges and Solutions

Bromine Stability Under Reaction Conditions

Dibromovinyl groups are prone to debromination at elevated temperatures. Studies recommend maintaining reaction temperatures below 100°C and using inert atmospheres (N₂/Ar) to preserve Br substituents.

Solvent Effects on Yield

Polar aprotic solvents (e.g., THF, DMF) enhance Pd-catalyzed reactions but may hinder gold-mediated cyclizations. Benchmark data reveals:

SolventGold Cyclization Yield (%)Pd Olefination Yield (%)
THF7582
DCM8865
Toluene9258

THF balances reactivity for tandem processes.

Scalability and Industrial Considerations

Patent EP3150591A1 highlights challenges in scaling Pd-catalyzed methods due to catalyst costs and byproduct formation. Gold-catalyzed routes offer better atom economy (AE > 85%) but require specialized ligands. Comparative metrics:

MethodCost (USD/kg)AE (%)PMI
Au-NHC Cyclization320876.2
Pd Cross-Coupling4907211.8
Takai Olefination210688.5

(PMI = Process Mass Intensity; AE = Atom Economy)

Q & A

Q. Key Methodological Considerations :

  • Catalyst Selection : Pd(OAc)₂ or Pd(PPh₃)₄ are preferred for coupling reactions due to their stability and efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating pure products.

How is this compound characterized using spectroscopic and computational methods?

Q. Basic Research Focus

  • IR Spectroscopy : Thiophene-specific vibrations (e.g., C–S stretching near 8.0 μm) and vinyl C=C stretches (1600–1650 cm⁻¹) confirm core structural features .
  • NMR : ¹H NMR reveals vinyl proton coupling patterns (J = 12–16 Hz for trans-dibromo-vinyl groups), while ¹³C NMR identifies quaternary carbons adjacent to bromine atoms .
  • Rotational Spectroscopy : Jet-cooled rotational spectroscopy resolves molecular conformation, particularly the dihedral angle between the thiophene and benzene rings .

Q. Advanced Techniques :

  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .

How do bromine substituents influence the electronic and reactivity profiles of benzo[b]thiophene derivatives?

Advanced Research Focus
Bromine atoms at the vinyl position:

  • Electron-Withdrawing Effects : Reduce electron density at the vinyl group, enhancing susceptibility to nucleophilic attack (e.g., Suzuki coupling) .
  • Steric Effects : The dibromo-vinyl group may hinder planarization of the thiophene ring, altering conjugation in materials science applications .

Q. Methodological Validation :

  • Cyclic Voltammetry : Measures redox potentials to quantify electronic effects. Brominated derivatives typically show higher oxidation potentials than non-halogenated analogs .

What methodological considerations are critical in evaluating the biological activity of this compound?

Q. Advanced Research Focus

  • In Vitro Assays : Use fluorescence-based assays (e.g., fluorescence quantum yield measurements) to study interactions with biomolecules like protein kinases or cannabinoid receptors .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, guided by the compound’s planar aromatic system .

Q. Pitfalls to Avoid :

  • Solvent Interference : DMSO (common in stock solutions) may quench fluorescence; use minimal concentrations (<0.1% v/v) .

How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

Advanced Research Focus
Discrepancies in yields (e.g., 60% vs. 87% for Pd-catalyzed reactions) often arise from:

  • Catalyst Loading : Higher Pd concentrations (1.0 mol%) improve yields but increase cost .
  • Temperature Control : Reactions above 80°C may promote side reactions (e.g., debromination) .

Q. Resolution Strategies :

  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, catalyst loading, solvent) using software like MODDE .

What advanced applications exist for this compound in materials science?

Q. Advanced Research Focus

  • Conjugated Polymers : The dibromo-vinyl group enables polymerization via Stille or Heck couplings, forming electron-deficient polymers for organic semiconductors .
  • Fluorescent Probes : The benzo[b]thiophene core exhibits tunable emission (λem = 400–500 nm), applicable in bioimaging .

Q. Synthetic Challenges :

  • Regioselectivity : Ensure bromine positions do not disrupt π-conjugation during polymerization .

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